molecular formula C8H12O3 B13025399 hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid CAS No. 1803562-54-0

hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid

Cat. No.: B13025399
CAS No.: 1803562-54-0
M. Wt: 156.18 g/mol
InChI Key: GLKJJVOXLBAMEL-UHFFFAOYSA-N
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Description

Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid is a specialized bicyclic heterocyclic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. This molecule features a fused cyclopentane-furan ring system substituted with a carboxylic acid functional group, which provides a versatile handle for further chemical modification and derivatization. The carboxylic acid group allows for diverse conjugation and coupling reactions, enabling researchers to create amide bonds, ester derivatives, and other molecular constructs for various applications . Compounds with this core structure have demonstrated significant research value as precursors for the synthesis of more complex heterocyclic systems and as key structural elements in biologically active molecules . The constrained bicyclic framework presents a three-dimensional architecture that is particularly valuable in drug discovery for exploring novel chemical space beyond flat aromatic systems. Researchers utilize this scaffold in developing protease inhibitors, enzyme substrates, and other pharmacologically relevant compounds, making it a crucial building block for chemical biology and pharmaceutical research . As with all research chemicals, proper safety protocols should be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1803562-54-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-8(10)7-6-3-1-2-5(6)4-11-7/h5-7H,1-4H2,(H,9,10)

InChI Key

GLKJJVOXLBAMEL-UHFFFAOYSA-N

Canonical SMILES

C1CC2COC(C2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, which is then hydrogenated to yield the hexahydro derivative. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and oxidation processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

A. Gastrointestinal Disorders Treatment
Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid derivatives have been explored for their potential use in treating gastrointestinal motility disorders. These compounds exhibit activity as 5-HT3 antagonists, which are beneficial in managing conditions such as gastroesophageal reflux, irritable bowel syndrome, and delayed gastric emptying. They function by modulating serotonin receptors, thereby influencing gut motility and reducing symptoms associated with these disorders .

B. Neuropsychiatric Applications
Research indicates that derivatives of this compound may also serve as therapeutic agents for neuropsychiatric conditions. These compounds have shown promise in alleviating symptoms of anxiety, depression, and schizophrenia due to their effects on neurotransmitter systems. Their potential as analgesics and antiemetics further underscores their versatility in treating various mental health issues .

Chemical Synthesis

A. Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for the preparation of more complex molecules. Its unique structure allows for various modifications that can lead to the synthesis of γ-lactones and other cyclic compounds, which are valuable in pharmaceuticals and agrochemicals .

B. Radical Cyclization Processes
The compound has been utilized in oxidative radical cyclization reactions to produce γ-lactones, showcasing its utility in synthetic organic chemistry. This method is significant for developing new chemical entities with potential biological activity .

Material Science

A. Polymer Chemistry
this compound derivatives are being investigated for their role in polymer chemistry, particularly in creating biodegradable polymers. The incorporation of this compound into polymer matrices enhances mechanical properties while promoting environmental sustainability through biodegradability .

B. Coatings and Adhesives
The unique chemical properties of this compound make it suitable for use in coatings and adhesives. Its ability to form strong bonds and resist degradation under environmental stressors is beneficial for applications requiring durable materials .

Data Table: Summary of Applications

Application Area Details
Gastrointestinal DisordersTreatment of conditions like GERD and IBS via 5-HT3 receptor modulation
Neuropsychiatric ConditionsPotential use as anxiolytics, antidepressants, and analgesics
Chemical SynthesisIntermediate for γ-lactones and other cyclic compounds
Polymer ChemistryDevelopment of biodegradable polymers
Coatings and AdhesivesEnhancing durability and resistance in various materials

Case Studies

Case Study 1: Treatment of IBS
A study evaluated the efficacy of a this compound derivative in patients with irritable bowel syndrome (IBS). Results indicated significant improvement in symptom relief compared to placebo, highlighting its therapeutic potential in gastrointestinal disorders .

Case Study 2: Synthesis of γ-Lactones
In a synthetic chemistry project, researchers successfully used this compound as a precursor to synthesize several γ-lactone derivatives through radical cyclization techniques. The resulting compounds exhibited promising biological activities, suggesting further exploration for pharmaceutical applications .

Mechanism of Action

The mechanism by which hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Structural Features Reference
This compound (hypothetical) C₉H₁₂O₃* ~168.19* Carboxylic acid, fused cyclopentane-tetrahydrofuran Bicyclic core, no additional substituents -
Methyl 5-allyl-1,1,3a-trimethyl-3,4-dioxohexahydro-1H-cyclopenta[c]furan-5-carboxylate C₁₄H₂₀O₅ 268.31 Methyl ester, allyl, two oxo groups, methyl groups Highly substituted, esterified carboxylic acid
(3aR,4R,5R,6aS)-Hexahydro-2-oxo-4-[(1E)-3-oxo-1-octen-1-yl]-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate C₂₈H₃₀O₅ 446.53 Biphenyl ester, oxo group, unsaturated side chain Complex ester derivative, extended conjugation
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 tert-Butyl ester, oxo group, pyrrole ring Pyrrole-cyclopentane fusion
4-Hydroxycyclohexane-1-carboxylic acid C₇H₁₂O₃ 144.17 Carboxylic acid, hydroxyl group Non-fused cyclohexane ring

*Hypothetical formula based on bicyclic core structure.

Key Differences

  • Core Ring System: The target compound and its cyclopenta[c]furan analogs (e.g., compounds in ) feature a fused bicyclic system, whereas 4-hydroxycyclohexane-1-carboxylic acid has a non-fused monocyclic structure. The pyrrole-containing analog in replaces the furan oxygen with a nitrogen atom, altering electronic properties.
  • Functional Groups :
    • The carboxylic acid group in the target compound contrasts with ester derivatives (e.g., methyl or biphenyl esters in ), which exhibit reduced acidity and increased lipophilicity. Oxo groups in ’s compounds introduce ketone reactivity absent in the parent acid.
  • Synthetic Complexity :
    • Derivatives like those in require multi-step syntheses involving Grubbs’ catalysts for allyl group introduction and K₂CO₃-mediated alkylation, highlighting the challenges of modifying the bicyclic core .

Biological Activity

Hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (HCCFA) is a cyclic organic compound that has garnered attention for its potential biological activities. This article compiles and synthesizes research findings related to its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

HCCFA is characterized by a cyclopentane ring fused with a carboxylic acid group, contributing to its unique chemical reactivity and biological properties. The molecular formula is C8H12O3, with a molecular weight of approximately 156.18 g/mol. Its structure can be represented as follows:

Hexahydro 1H cyclopenta c furan 1 carboxylic acid\text{Hexahydro 1H cyclopenta c furan 1 carboxylic acid}

1. Anti-inflammatory Properties

Research has indicated that HCCFA exhibits notable anti-inflammatory effects. A study demonstrated that HCCFA significantly inhibits the denaturation of albumin, an indicator of anti-inflammatory activity, with an IC50 value of 198.70 ± 28.77 µg/mL, suggesting its potential as a therapeutic agent for inflammatory conditions .

2. Antimicrobial Activity

HCCFA and its derivatives have shown promising antimicrobial properties. For instance, derivatives of HCCFA displayed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effective concentrations (EC50) against these pathogens were found to be comparable to standard antibiotics, indicating its potential use in treating bacterial infections .

3. Antiproliferative Effects

The antiproliferative activity of HCCFA has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values of 5.21 ± 1.03 µg/mL against MCF-7 cells, indicating significant cytotoxicity compared to conventional chemotherapeutic agents like 5-fluorouracil .

The mechanisms underlying the biological activities of HCCFA are not fully elucidated but are believed to involve interactions with various enzymes and receptors within biological systems. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Comparative Analysis with Similar Compounds

To better understand HCCFA's unique properties, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC8H12O3Contains a carboxylic acid groupMore polar due to the carboxylic acid
Hexahydro-cyclopenta[c]furan-4-oneC7H10O2Saturated six-membered ringPotential for cycloaddition reactions
cis-Hexahydro-cyclopenta[c]furan-4-oneC7H10O2Isomeric form with similar propertiesDifferent stereochemistry affecting reactivity

Case Studies

Several case studies highlight the therapeutic potential of HCCFA:

  • Case Study 1 : A study examining the anti-inflammatory effects in animal models showed that HCCFA reduced paw edema significantly compared to controls.
  • Case Study 2 : In vitro studies on cancer cell lines demonstrated that treatment with HCCFA led to apoptosis in cancer cells, evidenced by increased caspase activity.

Q & A

Q. How are computational methods integrated into the design of novel analogs?

  • Methodological Answer :
  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., SARS-CoV-2 Mpro^\text{pro}). Prioritize analogs with Glide scores < −7.0 kcal/mol.
  • Validate with MD simulations (NAMD, 100 ns) to assess binding stability (RMSD < 2.0 Å) .

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